molecular formula C17H17N3O2S2 B2608115 N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1111585-64-8

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B2608115
CAS No.: 1111585-64-8
M. Wt: 359.46
InChI Key: CPNCZSMUPIVSMJ-UHFFFAOYSA-N
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Description

N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: is a complex organic compound characterized by its unique structure, which includes a thienopyrimidine core and a dimethylphenyl group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step often starts with the cyclization of appropriate thiophene and pyrimidine precursors under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The thienopyrimidine intermediate is then reacted with a suitable thiol reagent to introduce the sulfanyl group.

    Acylation Reaction: The final step involves the acylation of the sulfanyl-thienopyrimidine intermediate with N-(2,4-dimethylphenyl)acetamide under conditions such as the use of acyl chlorides or anhydrides in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques like crystallization or chromatography, and stringent control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the carbonyl group in the thienopyrimidine ring, potentially converting it to a hydroxyl group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents, nitrating agents, or alkylating agents under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it a valuable intermediate in organic synthesis.

Biology

Biologically, N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is investigated for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into its mechanism of action and therapeutic potential.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development. Studies often focus on its efficacy, toxicity, and pharmacokinetic properties.

Industry

Industrially, the compound could be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals. Its stability and reactivity profile make it suitable for various applications in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites, thereby affecting cellular pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    N-(2,4-dimethylphenyl)-2-({4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide: Lacks the methyl group on the thienopyrimidine ring.

    N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[2,3-d]pyrimidin-2-yl}sulfanyl)acetamide: Different positioning of the thienopyrimidine ring.

Uniqueness

The presence of the 3-methyl group on the thienopyrimidine ring and the specific positioning of the sulfanyl group confer unique chemical and biological properties to N-(2,4-dimethylphenyl)-2-({3-methyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide. These structural features can influence its reactivity, stability, and interaction with biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

N-(2,4-dimethylphenyl)-2-(3-methyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S2/c1-10-4-5-12(11(2)8-10)18-14(21)9-24-17-19-13-6-7-23-15(13)16(22)20(17)3/h4-8H,9H2,1-3H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPNCZSMUPIVSMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C)SC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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